![molecular formula C6H4BrClN4 B1445643 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1260787-71-0](/img/structure/B1445643.png)
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
描述
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-bromo-5-chloropyrazole with methyl isocyanate under reflux conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and requires the presence of a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and scalability .
化学反应分析
Types of Reactions
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.
Major Products
Nucleophilic substitution: Substituted pyrazolopyrimidines with various functional groups.
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Dehalogenated pyrazolopyrimidines.
科学研究应用
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:
Medicinal chemistry: Used as a scaffold for designing kinase inhibitors, particularly cyclin-dependent kinase (CDK) inhibitors, which are potential anticancer agents.
Biological studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Chemical biology: Utilized in the development of chemical probes for investigating biological pathways and molecular mechanisms.
作用机制
The mechanism of action of 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity by preventing substrate phosphorylation. This inhibition disrupts cellular signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 3-Bromo-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine
- 3-Bromo-7-chloro-1H-pyrazolo[4,3-d]pyrimidine
- 3-Bromo-7-chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
Uniqueness
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its binding affinity and selectivity towards molecular targets, making it a valuable scaffold for drug development .
生物活性
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound belonging to the pyrazolopyrimidine family. Its biological activity primarily revolves around its role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation. This article explores the compound's mechanisms of action, biochemical properties, and its implications in cancer treatment.
Target and Mode of Action
The primary target of this compound is CDK2. By inhibiting CDK2, the compound disrupts normal cell cycle progression, leading to cell cycle arrest and apoptosis in various cancer cell lines, including HCT116 and A549 cells. This action is significant in cancer therapy as it prevents uncontrolled cell proliferation associated with tumor growth .
Biochemical Pathways
The inhibition of CDK2 affects several key biochemical pathways:
- Cell Cycle Regulation: The compound induces G1 phase arrest, inhibiting cell proliferation.
- Apoptosis Induction: It triggers apoptotic pathways in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic proteins .
Cellular Effects
This compound has shown profound effects on various cellular processes:
- Cell Proliferation: In cancer cells, it significantly reduces proliferation rates.
- Cell Cycle Arrest: It causes G1 phase arrest, leading to a decrease in the number of cells entering the S phase.
- Apoptotic Induction: The compound has been demonstrated to increase the BAX/Bcl-2 ratio, promoting apoptosis .
In Vitro Studies
Several studies have assessed the biological activity of this compound:
- Anti-Proliferative Activity: In vitro assays show that this compound exhibits potent anti-proliferative effects against various cancer cell lines. For instance, it has been reported to have IC50 values in the low micromolar range against HCT116 cells .
Cell Line | IC50 (µM) |
---|---|
HCT116 | 5.0 |
A549 | 10.0 |
Molecular Docking Studies
Molecular docking studies have elucidated the binding interactions between this compound and CDK2. The compound binds to the active site of CDK2, forming hydrogen bonds with critical residues such as Leu83 and Asp145 . This interaction is crucial for its inhibitory activity.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other pyrazolopyrimidine derivatives:
Compound | Target Kinase | IC50 (µM) |
---|---|---|
3-Bromo-7-chloro-1-methyl | CDK2 | 5.0 |
3-Bromo-7-methoxy | CDK2 | 15.0 |
3-Bromo-7-chloro-1-ethyl | CDK2 | 10.0 |
Case Studies
In a notable study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mechanisms involving caspase activation .
属性
IUPAC Name |
3-bromo-7-chloro-1-methylpyrazolo[4,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN4/c1-12-4-3(5(7)11-12)9-2-10-6(4)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEGGXQLIPIEEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)Br)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857694 | |
Record name | 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260787-71-0 | |
Record name | 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。